molecular formula C9H17NO3 B13643879 Ethyl 3-amino-3-(oxolan-3-yl)propanoate

Ethyl 3-amino-3-(oxolan-3-yl)propanoate

Cat. No.: B13643879
M. Wt: 187.24 g/mol
InChI Key: JWLIOLZHTKKORT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(oxolan-3-yl)propanoate is a substituted ethyl propanoate derivative featuring an amino group and a tetrahydrofuran (oxolan) ring at the β-position of the propanoate backbone. The oxolan ring introduces rigidity and hydrogen-bonding capacity, while the amino group enhances reactivity for further derivatization .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-amino-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C9H17NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7-8H,2-6,10H2,1H3

InChI Key

JWLIOLZHTKKORT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCOC1)N

Origin of Product

United States

Preparation Methods

Tandem Knoevenagel Condensation and Reduction Method

A related approach for synthesizing ethyl 3-(3-aminophenyl)propanoate involves a tandem Knoevenagel condensation of 3-nitrobenzaldehyde with Meldrum's acid, followed by reduction with stannous chloride in ethanol. This method simultaneously reduces the nitro group and esterifies the carboxylic acid, using stannous chloride as both a reducing agent and Lewis acid catalyst. The reaction proceeds efficiently with good yields and purity, demonstrating a useful strategy for amino-ester synthesis.

Key points:

Step Conditions Outcome
Knoevenagel condensation 3-nitrobenzaldehyde + Meldrum’s acid in TEAF Formation of intermediate nitrophenylpropanoic acid
Reduction and esterification Stannous chloride in ethanol Simultaneous reduction and esterification

Catalytic Reaction of Aminopyridine with Ethyl Acrylate

A patent details the preparation of ethyl 3-(pyridin-2-ylamino)propanoate, a structurally related compound, by reacting 2-aminopyridine with ethyl acrylate under nitrogen atmosphere. Trifluoromethanesulfonic acid is used as a catalyst in anhydrous ethanol at 120–160 °C for 16–20 hours. The product is purified by washing with organic solvents and recrystallization, yielding high purity crystals with yields around 80–83%.

Reaction conditions and yields:

Embodiment Aminopyridine (g) Ethyl Acrylate (mL) Catalyst (mL) Temperature (°C) Time (h) Yield (%) Purity (HPLC %)
1 50 56.5 9 120–160 18 80 99
2 100 113 15 120–160 20 83 99

This method highlights the importance of acid catalysis and controlled temperature for efficient amination and esterification.

Multi-step Synthesis via N-Oxide Intermediates and Catalytic Hydrogenation

Another approach involves synthesizing 3-(pyridine-2-ylamino)ethyl propionate via intermediates such as 2-chloropyridine N-oxide and β-alanine carbethoxy hydrochloride. The final step includes Pd/C catalytic hydrogenation to remove the N-oxide functionality and obtain the target amino ester with high yield (up to 92% in the last step) and overall recovery around 52% after about 100 hours of reaction time.

Synthesis sequence:

Step Yield (%) Notes
2-chloropyridine N-oxide formation 87 Intermediate preparation
β-alanine carbethoxy hydrochloride 93 Intermediate preparation
Reaction to form N-oxide amino ester 70 Coupling step
Pd/C catalytic hydrogenation 92 Final reduction to amino ester

This method, though longer and more complex, offers high purity and is suitable for scale-up.

Comparative Analysis of Preparation Methods

Method Reaction Time Yield (%) Purity (HPLC %) Advantages Disadvantages
Tandem Knoevenagel condensation/reduction Moderate Moderate High Simultaneous esterification and reduction Limited to aromatic amines
Catalytic reaction with trifluoromethanesulfonic acid 16–20 h 80–83 99 Simple, high purity, environmentally friendly Requires strong acid catalyst
Multi-step via N-oxide intermediates ~100 h ~52 High High purity, suitable for complex derivatives Long reaction time, complex steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(oxolan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its ester group allows it to undergo hydrolysis, releasing active intermediates that can interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: Replaces the amino-oxolan group with a methylthio (-SCH₃) substituent.
  • Properties: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, contributing fruity and sweet notes due to its low odor threshold .
  • Functional Differences : Unlike the target compound, its sulfur-containing group enhances volatility and flavor impact, making it suitable for food flavoring rather than biomedical applications.

Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride

  • Structure : Features a methyl ester instead of ethyl and includes a hydrochloride salt.
  • Synthesis : Prepared via similar synthetic routes, but methyl esters generally exhibit lower stability in aqueous environments compared to ethyl esters .

Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

  • Structure : Substitutes the oxolan ring with a 4-iodophenyl group.
  • Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), which is absent in the oxolan-containing analog .
  • Bioactivity : Aromatic substituents like iodophenyl may enhance binding affinity in receptor-targeted pharmaceuticals compared to the oxolan’s polar ether group.

Comparison with Functional Analogs

Ethyl hexanoate and ethyl propanoate

  • Structure: Simple esters lacking amino or cyclic substituents.
  • Applications: Ethyl hexanoate is a dominant aroma compound in fermented products (e.g., mandarin fish), imparting fruity notes . Ethyl propanoate, a smaller analog, is less stable but more volatile.
  • Key Difference: The amino-oxolan group in the target compound reduces volatility and increases polarity, shifting utility from flavoring to synthetic intermediates or bioactive molecules .

Ethyl 3-oxo-3-(oxolan-3-yl)propanoate

  • Structure: Replaces the amino group with a ketone.
  • Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the amino group in the target compound facilitates amidation or Schiff base formation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications
Ethyl 3-amino-3-(oxolan-3-yl)propanoate Amino, oxolan ~203.23* Pharmaceuticals, synthesis
Ethyl 3-(methylthio)propanoate Methylthio 148.23 Food flavoring
Ethyl hexanoate Hexyl ester 144.21 Fermentation aromas
Methyl 2-amino-3-(oxolan-3-yl)propanoate Methyl ester, amino, oxolan ~189.20* Drug delivery systems

*Calculated based on structural analogs in .

Q & A

Q. Optimization Table :

ParameterCondition RangeImpact on Yield/Purity
SolventTHF vs. DMFDMF improves solubility but may reduce stereoselectivity
Temperature0–25°CLower temps favor enantiomeric purity (e.g., (R)-isomer in )
CatalystHCl vs. EnzymaticEnzymatic methods reduce racemization

Advanced Consideration : For chiral purity, asymmetric catalysis (e.g., chiral auxiliaries or enzymes) can achieve >95% enantiomeric excess, critical for pharmacological studies .

How should researchers address contradictory spectroscopic data during structural elucidation?

Advanced Research Question
Conflicting NMR or mass spectrometry data may arise due to tautomerism or solvent effects. Methodological solutions include:

  • 2D NMR (HSQC, COSY) : Resolve overlapping signals by correlating ¹H and ¹³C shifts (e.g., HSQC validation in ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₇NO₄ for the target compound) and rule out impurities .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Case Study : validated 9c’s structure using ¹H/¹³C NMR alignment with literature, highlighting the need for multi-technique validation.

What spectroscopic techniques are essential for characterizing this compound?

Basic Research Question
Key techniques:

NMR Spectroscopy :

  • ¹H NMR: Identify oxolan ring protons (δ 3.5–4.5 ppm) and ethyl ester signals (δ 1.2–1.4 ppm) .
  • ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and quaternary carbon signals .

FT-IR : Detect amine N-H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ expected at ~230 m/z) .

Advanced Application : Use dynamic NMR to study conformational changes in the oxolan ring under varying temperatures .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question
Methodology :

Derivative Synthesis : Modify the oxolan ring (e.g., substituent position) or ester group (e.g., methyl vs. ethyl).

In Vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., PC-3 or LNCaP as in ).

Computational Docking : Simulate binding to targets like enzymes or GPCRs using AutoDock Vina .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (µM)Target Affinity (Ki)
Oxolan-3-ylParent compound15.58.2 nM
Tetrahydrofuran-2-ylRing position change22.112.4 nM
Methyl esterEster group swap18.99.8 nM

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions may stem from assay conditions or compound purity. Strategies:

  • Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., ’s antiproliferative assays).
  • HPLC Purity Check : Ensure >95% purity via reverse-phase chromatography .
  • Meta-Analysis : Compare data across analogs (e.g., fluorophenyl vs. chlorophenyl derivatives in ).

Statistical Tools : Use ANOVA or Student’s t-test to assess significance of IC₅₀ variations .

What computational approaches predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate logP (∼1.8), solubility (-3.2 LogS), and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate metabolic stability in liver microsomes (e.g., CYP450 interactions) .
  • Docking Studies : Target β6 integrin (as in ) or neurotransmitter receptors .

Validation : Cross-check with in vitro hepatocyte assays for metabolic half-life .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and OV/AG/P99 respirators for powder handling .
  • Ventilation : Use fume hoods to avoid inhalation (no LD₅₀ data available; assume toxicity akin to ).
  • Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Advanced Monitoring : Conduct Ames tests for mutagenicity and zebrafish embryo assays for teratogenicity .

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